molecular formula C8H15Br B15277334 2-(Bromomethyl)-1,1-dimethylcyclopentane

2-(Bromomethyl)-1,1-dimethylcyclopentane

Cat. No.: B15277334
M. Wt: 191.11 g/mol
InChI Key: KCPYDIHBGDTVPG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,1-dimethylcyclopentane is an organic compound that belongs to the class of alkyl halides It features a bromomethyl group attached to a cyclopentane ring, which is further substituted with two methyl groups at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and better control over reaction conditions. The use of less toxic solvents and safer reaction conditions is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,1-dimethylcyclopentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-1,1-dimethylcyclopentane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,1-dimethylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1,1-dimethylcyclopentane is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to aromatic or acyclic analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

2-(bromomethyl)-1,1-dimethylcyclopentane

InChI

InChI=1S/C8H15Br/c1-8(2)5-3-4-7(8)6-9/h7H,3-6H2,1-2H3

InChI Key

KCPYDIHBGDTVPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1CBr)C

Origin of Product

United States

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